(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is an organic compound that features a combination of cyclopentyl, furan, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Cyclopentylamine addition: The furan-2-ylmethyl intermediate is then reacted with cyclopentylamine to form the N-cyclopentyl-N-(furan-2-ylmethyl) intermediate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethanesulfonamide: Lacks the double bond in the ethenesulfonamide group.
N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethanesulfonamide: Contains a different substituent on the phenyl ring.
Uniqueness
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is unique due to the presence of the ethenesulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,14-12-16-7-2-1-3-8-16)19(17-9-4-5-10-17)15-18-11-6-13-22-18/h1-3,6-8,11-14,17H,4-5,9-10,15H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRELPOANLOJQ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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